Cas no 1217829-96-3 (trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid)

Technical Introduction: trans-4-(4-Bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a bromophenyl substituent and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules or chiral ligands. The trans configuration ensures stereochemical control in downstream reactions, while the Boc group offers selective deprotection under mild acidic conditions. The bromophenyl moiety provides a handle for further functionalization via cross-coupling reactions. Its carboxylic acid functionality enhances solubility and enables conjugation or derivatization. This product is suited for applications requiring high purity and defined stereochemistry in medicinal chemistry and asymmetric synthesis.
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid structure
1217829-96-3 structure
Product name:trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
CAS No:1217829-96-3
MF:C16H20NO4Br
Molecular Weight:370.2383
MDL:MFCD07363505
CID:1035521
PubChem ID:44828614

trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
    • (±)-trans-N-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
    • (3R,4S)-4-(4-Bromophenyl)-1-(tert-butoxycarbonyl)-pyrrolidine-3-carboxylic acid
    • Boc-(+/-)-trans-4-(4-bromo-phenyl)-pyrrolidine-3-carboxylic acid
    • Boc-(±)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid
    • Boc-trans-DL-b-Pro-4-(4-bromophenyl)-OH
    • trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
    • 1217829-96-3
    • DTXSID30660813
    • 1949806-00-1
    • BOC-(TRANS)-4-(4-BROMO-PHENYL)-PYRROLIDINE-3-CARBOXYLIC ACID
    • CS-0047771
    • (3R,4S)-4-(4-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
    • AMY35639
    • Boc-(+/-)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
    • J-004668
    • TRANS-4-(4-BROMOPHENYL)-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLICACID
    • A891407
    • EN300-1454706
    • AKOS015898123
    • 1,3-Pyrrolidinedicarboxylic acid, 4-(4-bromophenyl)-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-
    • TRANS-4-(4-BROMOPHENYL)-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-3-CARBOXYLIC ACID
    • rac-(3R,4S)-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
    • (3R,4S)-4-(4-Bromophenyl)-1-BOC-pyrrolidine-3-carboxylic acid
    • AS-42906
    • MDL: MFCD07363505
    • インチ: InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-4-6-11(17)7-5-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1
    • InChIKey: MXJJJGPIDKFWKX-QWHCGFSZSA-N
    • SMILES: CC(C)(C)OC(=O)N1C[C@@H](C2=CC=C(C=C2)Br)[C@@H](C1)C(=O)O

計算された属性

  • 精确分子量: 369.05800
  • 同位素质量: 369.05757g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 426
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.9
  • トポロジー分子極性表面積: 66.8Ų

じっけんとくせい

  • PSA: 66.84000
  • LogP: 3.42210

trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid Security Information

trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM131112-1g
(3R,4S)-4-(4-bromophenyl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
1217829-96-3 95%+
1g
$238 2022-06-14
eNovation Chemicals LLC
Y1208459-25G
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
1217829-96-3 97%
25g
$2705 2024-05-23
eNovation Chemicals LLC
Y1208459-1G
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
1217829-96-3 97%
1g
$300 2024-05-23
eNovation Chemicals LLC
Y1208459-10G
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
1217829-96-3 97%
10g
$1505 2024-05-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB02069-100G
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
1217829-96-3 97%
100g
¥ 40,009.00 2023-03-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
100047-1g
(±)-trans-N-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
1217829-96-3 95+%
1g
15020.0CNY 2021-07-13
eNovation Chemicals LLC
Y1208459-5G
trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
1217829-96-3 97%
5g
$900 2024-05-23
TRC
B619350-100mg
Boc-(±)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid
1217829-96-3
100mg
$ 167.00 2023-04-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
100047-250mg
(±)-trans-N-Boc-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid
1217829-96-3 95+%
250mg
6761.0CNY 2021-07-13
TRC
B619350-250mg
Boc-(±)-trans-4-(4-bromophenyl)pyrrolidine-3-carboxylic Acid
1217829-96-3
250mg
$ 224.00 2023-04-18

trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid 関連文献

trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acidに関する追加情報

trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid: A Comprehensive Overview

trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid, also known by its CAS number 1217829-96-3, is a complex organic compound with significant applications in the field of organic synthesis and drug discovery. This compound belongs to the class of pyrrolidine derivatives, which are widely studied due to their unique chemical properties and potential biological activities. The structure of this compound is characterized by a pyrrolidine ring substituted with a bromophenyl group at the 4-position and a tert-butoxycarbonyl (Boc) group at the 1-position, along with a carboxylic acid group at the 3-position.

The synthesis of trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions, including alkylation, oxidation, and protection/deprotection strategies. The Boc group serves as a common protecting group for amino acids and is often used to facilitate the synthesis of complex molecules. The presence of the bromophenyl group introduces electronic and steric effects, which can influence the reactivity and selectivity of the compound in various chemical transformations.

Recent studies have highlighted the potential of this compound as a key intermediate in the synthesis of bioactive molecules. For instance, researchers have explored its role in the construction of peptidomimetic agents, which are designed to mimic peptide functions but with enhanced stability and bioavailability. The carboxylic acid functionality at the 3-position provides a versatile site for further modifications, such as esterification or amidation, enabling the creation of diverse derivatives with tailored properties.

In addition to its synthetic applications, trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid has been investigated for its potential pharmacological activities. Preclinical studies suggest that this compound may exhibit anti-inflammatory or anti-cancer properties, although further research is required to confirm these findings. The bromophenyl substituent is particularly interesting due to its ability to modulate receptor interactions, making it a valuable component in drug design.

The use of CAS number 1217829-96-3 in research settings underscores its importance as a specialized reagent in organic chemistry. Its structure provides a platform for exploring stereochemical relationships and reaction mechanisms, contributing to advancements in both academic and industrial settings. As interest in pyrrolidine derivatives continues to grow, this compound is expected to play an increasingly significant role in the development of novel therapeutic agents.

In conclusion, trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid (CAS 1217829-96-3) is a versatile compound with promising applications in organic synthesis and drug discovery. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative chemical entities with enhanced biological activity. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to the field of medicinal chemistry.

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(CAS:1217829-96-3)trans-4-(4-bromophenyl)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid
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